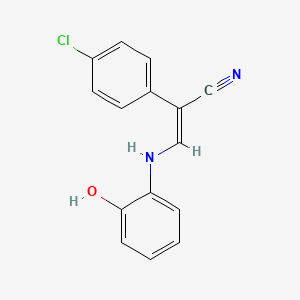![molecular formula C13H21NO5 B2543203 1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-2-oxabicyclo[3.1.1]heptane-5-carboxylic acid CAS No. 2377033-01-5](/img/structure/B2543203.png)
1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-2-oxabicyclo[3.1.1]heptane-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-2-oxabicyclo[3.1.1]heptane-5-carboxylic acid" is a structurally complex molecule that likely exhibits unique chemical and physical properties due to its bicyclic framework and functional groups. While the provided papers do not directly discuss this compound, they do provide insights into similar bicyclic compounds and their synthesis, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of bicyclic compounds often involves multi-step reactions that may include Diels-Alder reactions, as seen in the preparation of 1-methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-en-2-carboxylic acid methyl ester, where a regioselective Diels-Alder reaction was a key step . Similarly, the synthesis of 3-azabicyclo[4.1.0]heptane-1-carboxylic acid involved diazomalonate insertion, intramolecular cyclization, and chemoselective reduction . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of bicyclic compounds is often rigid and constrained, which can influence their reactivity and interaction with biological targets. For instance, the synthesis of a non-chiral 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid provided a rigid analogue of 2-aminoadipic acid . The rigidity and stereochemistry of such compounds are crucial in determining their biological activity and can be studied using crystallography, as demonstrated by the crystal structure determination of 5-oxotricyclo[2.2.1.02,6]heptane-3-carboxylic acid .
Chemical Reactions Analysis
Bicyclic compounds can undergo various chemical reactions, including cycloamination and substitution reactions. For example, microwave-assisted synthesis was used to achieve an unexpected stereoselective substitution reaction in the synthesis of methyl 7-aza-5-hydroxybicyclo[2.2.1]heptane-2-carboxylate . The functional groups present in the compound of interest suggest that it may also participate in similar reactions, which could be exploited in synthetic chemistry and drug discovery.
Physical and Chemical Properties Analysis
The physical and chemical properties of bicyclic compounds are influenced by their molecular structure. For instance, the presence of azabicyclo structures, as seen in the synthesis of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate derivatives, can affect their antimalarial and antimycobacterial activities . The compound , with its oxabicyclo and carboxylic acid groups, is likely to have distinct solubility, stability, and reactivity profiles that could be relevant for medicinal chemistry applications.
Aplicaciones Científicas De Investigación
Asymmetric Synthesis and Chemical Transformations
Research demonstrates the use of related bicyclic amino acid derivatives in asymmetric synthesis through Aza‐Diels‐Alder reactions, which are pivotal in creating chiral compounds for pharmaceutical applications (Waldmann & Braun, 1991). Such synthetic methodologies are fundamental in the development of novel compounds with potential therapeutic uses.
Development of Cyclopentane and Tetrahydrofuran Derivatives
A method for synthesizing 2-substituted tetrahydrofuran derivatives, starting from norbornene derivatives, showcases the versatility of related structures in synthesizing complex organic molecules with potential applications in drug discovery and material science (Wang et al., 2001).
Enantioselective Synthesis
The enantioselective synthesis of analogues to 3-hydroxyproline from bicyclic compounds further illustrates the importance of such structures in synthesizing bioactive molecules with defined stereochemistry, which is crucial for biological activity (Avenoza et al., 2002).
Chemical Rearrangements and Derivative Synthesis
Studies on the sulfuric acid-promoted rearrangement of caran-4-one oximes to produce azabicyclo derivatives highlight the chemical reactivity of these frameworks, which can be harnessed for creating novel chemical entities (Agafontsev & Tkachev, 2005).
Propiedades
IUPAC Name |
1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-2-oxabicyclo[3.1.1]heptane-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c1-11(2,3)19-10(17)14-8-13-6-12(7-13,9(15)16)4-5-18-13/h4-8H2,1-3H3,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPOGLQOLPHOJAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC12CC(C1)(CCO2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-(Pyrrolidine-1-sulfonyl)thiophen-2-yl]acetic acid](/img/structure/B2543121.png)
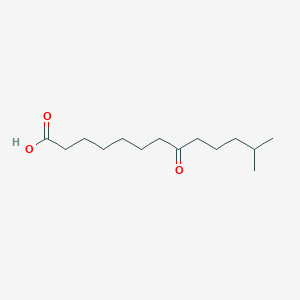
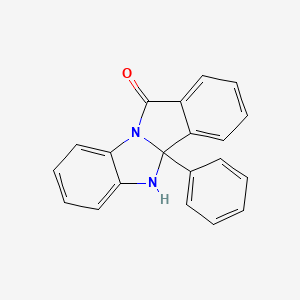
![(E)-N-[3-(4-Ethyl-6-oxo-1H-pyrimidin-2-yl)phenyl]-2-phenylethenesulfonamide](/img/structure/B2543124.png)
![[4-[(Z)-2-Cyano-3-(3,5-dichloroanilino)-3-oxoprop-1-enyl]phenyl] benzoate](/img/structure/B2543125.png)
![2-[[1-(2-Fluoroethyl)-5-methylpyrazol-4-yl]amino]acetic acid](/img/structure/B2543126.png)
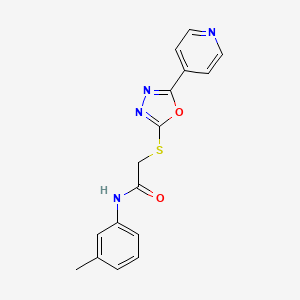
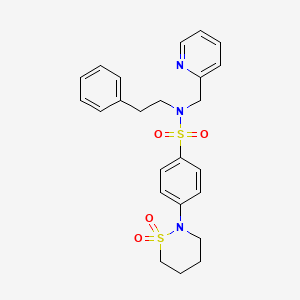

![4-bromo-N-[3-(9-fluorenylideneamino)oxy-2-hydroxypropyl]-N-methylbenzenesulfonamide](/img/structure/B2543132.png)
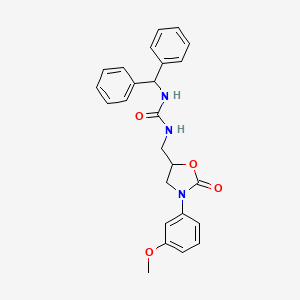
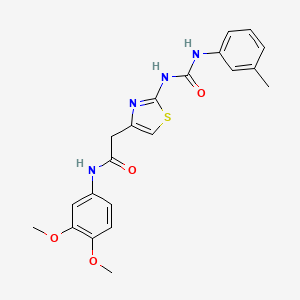
![N-(furan-2-ylmethyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2543137.png)
